molecular formula C11H6N4O B039079 [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile CAS No. 111203-08-8

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile

Cat. No.: B039079
CAS No.: 111203-08-8
M. Wt: 210.19 g/mol
InChI Key: BCTKTBOSNGKAEA-HNQUOIGGSA-N
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Description

[(2E)-3-(5-Amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a conjugated organic compound featuring a furan ring substituted with amino (NH₂) and cyano (CN) groups, linked to a malononitrile acceptor via a prop-2-enylidene bridge. The compound’s structure combines electron-donating (amino) and electron-withdrawing (cyano, malononitrile) groups, enabling intramolecular charge transfer (ICT) properties critical for applications in nonlinear optics (NLO) and optoelectronics .

Synthesis: The compound can be synthesized via microwave-assisted condensation of substituted furan derivatives with malononitrile, as demonstrated in analogous reactions (e.g., synthesis of tetrazolyl-malononitrile derivatives using silica gel and microwave irradiation) . The E-configuration of the enylidene bridge is stabilized by conjugation with the aromatic furan and malononitrile moieties .

Structural Features: X-ray crystallography of related compounds (e.g., 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile) reveals planar geometries favoring π-conjugation, with dihedral angles between donor and acceptor planes typically <15°, optimizing ICT . Hydrogen bonding involving cyano groups (e.g., C–H···N and O–H···N interactions) further stabilizes crystal packing .

Properties

IUPAC Name

2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTKTBOSNGKAEA-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalyst SystemSolventTemperature (°C)Yield (%)
Pd-Catalyzed CouplingPd(TFA)₂/BrettPhosDME90–12071
CondensationKOHEthanol2568

Cyclization Strategies for Furan Core Assembly

The 5-amino-4-cyano-2-furyl subunit is synthesized via cyclization of β-ketonitriles. A patented approach employs ZnBr₂ and Mes-BBr₂ to facilitate boron-mediated ring closure. In a nitrogen atmosphere, imine precursors react with Mes-BBr₂ in 1,2-dichloroethane (DCE) at 90°C, followed by deprotonation with DBU to yield the furan core. Subsequent conjugation with malononitrile is achieved via Knoevenagel condensation under mild acidic conditions.

Critical parameters include:

  • Stoichiometry : A 1.1:1 ratio of Mes-BBr₂ to imine ensures complete conversion.

  • Purification : Flash chromatography with EtOAc/hexanes (1:20) removes unreacted starting materials.

Stereochemical Control via Solvent Effects

The E-configuration of the prop-2-enylidene group is highly solvent-dependent. Polar aprotic solvents like DMSO stabilize the transition state through dipole interactions, favoring the E-isomer by a 4:1 ratio compared to nonpolar solvents. This phenomenon is corroborated by computational studies showing lower activation energy (ΔG‡ = 24.3 kcal/mol) in DMSO versus hexane (ΔG‡ = 28.1 kcal/mol).

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) requires modifications to batch processes:

  • Continuous flow systems reduce reaction times from 48 hours to 6 hours.

  • Recovery of Pd catalysts via chelating resins minimizes costs and environmental impact.

A pilot-scale trial achieved 83% yield using a fixed-bed reactor with immobilized Pd nanoparticles, demonstrating feasibility for industrial production .

Chemical Reactions Analysis

Types of Reactions

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.

    Substitution: The amino and cyano groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, reduction may produce amines, and substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Proteomics Research

This compound is utilized as a specialty product in proteomics, which involves the large-scale study of proteins, particularly their functions and structures. The presence of the amino group and cyano group in its structure may enhance its reactivity and binding capabilities with various biomolecules, making it a valuable tool in protein analysis and modification.

Pharmaceutical Development

The unique structural features of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile suggest potential applications in drug development. Compounds with similar structures have been investigated for their biological activities, including anti-cancer properties, anti-inflammatory effects, and as enzyme inhibitors. Further studies could explore its efficacy against specific diseases or conditions.

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes could be beneficial in creating advanced materials for sensors or electronic devices.

Case Studies

StudyFocusFindings
Study 1ProteomicsDemonstrated that derivatives of malononitrile can enhance protein stability during analysis.
Study 2Drug DevelopmentInvestigated the anti-tumor activity of compounds similar to this compound, revealing promising results against specific cancer cell lines.
Study 3Material ScienceExplored the use of malononitrile derivatives in creating conductive polymers, showing improved electrical conductivity compared to traditional materials.

Mechanism of Action

The mechanism of action of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Donor-Acceptor Strength: The amino group in the target compound enhances electron-donating capacity compared to DCTB’s tert-butylphenyl group, leading to stronger ICT and redshifted absorption spectra .

Solubility and Stability: DCTB’s tert-butyl group improves solubility in nonpolar solvents, making it ideal for MALDI applications, whereas the amino group in the target compound may increase polarity, limiting compatibility with hydrophobic matrices .

Crystal Packing: Bulky substituents (e.g., diphenyl in ) disrupt planar stacking, whereas the target compound’s amino and cyano groups facilitate hydrogen bonding, promoting ordered crystallinity .

Spectral and Reactivity Comparisons

  • NMR: Malononitrile derivatives lacking carbonyl groups (e.g., arylazonicotinonitriles) show absence of carbonyl signals in ¹³C-NMR, consistent with the target compound’s malononitrile moiety .
  • MALDI-TOF MS: DCTB forms radical cations (M⁺) due to its low ionization energy (~8.08 eV), whereas the target compound’s amino group may promote protonation ([M+H]⁺) or adduct formation, complicating spectral interpretation .
  • Thermal Stability : Derivatives with extended conjugation (e.g., DCV[4] in ) exhibit higher thermal stability than shorter-chain analogues, suggesting the target compound’s prop-2-enylidene bridge balances stability and reactivity .

Biological Activity

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile (CAS 111203-08-8) is a synthetic organic compound characterized by its unique furan ring structure, which is substituted with amino and cyano groups. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C11_{11}H6_6N4_4O, with a molecular weight of approximately 210.19 g/mol. Its structure features a conjugated double bond linking the furan derivative to a malononitrile moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups, which can engage in various interactions with biological macromolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with nucleic acids or proteins, potentially influencing their structure and function.
  • Metal Coordination : The cyano group may coordinate with metal ions, affecting enzymatic activities and cellular signaling pathways.
  • Nucleophilic and Electrophilic Interactions : These properties allow the compound to participate in biochemical reactions that could lead to modulation of enzyme activity or receptor binding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown:

  • Cytotoxicity : In vitro assays demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HepG2), and lung cancer cells.
  • Mechanisms of Induction : The induction of apoptosis and cell cycle arrest have been observed, suggesting that these compounds can effectively trigger programmed cell death in malignant cells.
CompoundCell Line TestedIC50 (µM)Mechanism
Analog 1MCF715Apoptosis induction
Analog 2HepG220Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Studies have demonstrated:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial effects are likely due to disruption of bacterial cell membranes and interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study conducted by Yang et al. (2014) focused on the synthesis and evaluation of metal complexes derived from malononitrile derivatives. Results indicated that these complexes exhibited enhanced cytotoxicity compared to their parent compounds. Specifically, the study highlighted the improved IC50 values against various cancer cell lines, suggesting a potential role for this compound as a lead compound in anticancer drug development.

Study 2: Antimicrobial Properties

Research published in 2016 assessed the antibacterial properties of furan-based compounds. The findings revealed that certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. This study underscores the potential for developing new antimicrobial agents based on the structural framework of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation reaction, leveraging malononitrile as a key reagent. A reflux system in ethanol with acid catalysis (e.g., HCl) is commonly employed. Post-synthesis, purification involves recrystallization from ethanol or acetonitrile to remove unreacted intermediates .
  • Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to optimize yield. Adjust stoichiometric ratios of malononitrile to furyl precursors to minimize side products like cyano adducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. Use SHELXL for refinement, ensuring R-factors < 0.05 for high confidence .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., nitrile, amino) and conjugation patterns. Look for characteristic shifts: nitriles at ~110–120 ppm (13^{13}C), enylidene protons at δ 6.5–7.5 ppm (1^1H) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Acute toxicity (oral LD50_{50} < 300 mg/kg), severe eye/skin irritation, and respiratory sensitization .
  • Precautions :

  • Use fume hoods, nitrile gloves, and sealed containers to avoid dust inhalation.
  • Emergency procedures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested .

Advanced Research Questions

Q. How can MALDI-TOF mass spectrometry be optimized to analyze this compound without adduct formation?

  • Challenge : The compound’s amino group reacts with MALDI matrices (e.g., DCTB), forming adducts (Δm/z +184.1) via nucleophilic substitution .
  • Solutions :

  • Matrix selection : Avoid DCTB; use 9-aminoacridine or α-cyano-4-hydroxycinnamic acid (CHCA) for protonation instead of electron transfer .
  • Acidification : Add 0.1% trifluoroacetic acid (TFA) to suppress amino group reactivity. Note: Ineffective for compounds with multiple amino groups .

Q. How do crystallographic data contradictions arise during refinement with SHELXL, and how can they be resolved?

  • Issue : Discrepancies in thermal parameters or occupancy rates due to disordered solvent molecules or twinning.
  • Resolution :

  • Apply TWIN/BASF commands in SHELXL for twinned data.
  • Use SQUEEZE (Platon) to model disordered solvent regions, improving R1/wR2 convergence .

Q. What experimental strategies mitigate nonlinear optical (NLO) property measurement errors in polyene analogs?

  • Approach : For materials like 2-{3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene}malononitrile (OH1):

  • Maker-fringe technique : Measure d333_{333} coefficients at λ = 1.9 µm to avoid absorption interference.
  • Electro-optic coefficient dispersion : Fit data using a one-oscillator model (e.g., r333_{333} = 109 pm/V at 633 nm) to predict wavelength-dependent behavior .

Q. How can conflicting MALDI-TOF and NMR data be reconciled for amino-containing derivatives?

  • Root Cause : MALDI adducts (e.g., DCTB-analyte complexes) may not appear in NMR due to transient gas-phase reactions.
  • Verification :

  • Cross-validate with ESI-MS (electrospray ionization), which avoids matrix interactions.
  • Perform high-resolution MS/MS to fragment adducts and confirm molecular ions .

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